molecular formula C11H9N3O2 B173465 3-(Pyrimidin-2-ylamino)benzoic acid CAS No. 198195-06-1

3-(Pyrimidin-2-ylamino)benzoic acid

Cat. No. B173465
CAS RN: 198195-06-1
M. Wt: 215.21 g/mol
InChI Key: JCCQTGJTDPBYJP-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-ylamino)benzoic acid is a chemical compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 . It is used for research purposes .


Synthesis Analysis

The synthesis of 3-(Pyrimidin-2-ylamino)benzoic acid and its derivatives has been reported in several studies. For instance, 2-(4-(pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carboxamide/carbothioamide (Series A) and 2-(3-(pyrimidin-2-yl)amino)benzoyl) hydrazine-1-carboxamide/carbothioamide (Series B) derivatives were synthesized and evaluated as potential anti-tumor agents targeting RXRα .


Molecular Structure Analysis

The InChI code for 3-(Pyrimidin-2-ylamino)benzoic acid is 1S/C11H9N3O2/c15-10(16)8-3-1-4-9(7-8)14-11-12-5-2-6-13-11/h1-7H,(H,15,16)(H,12,13,14) .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Pyrimidin-2-ylamino)benzoic acid are not detailed in the search results, it’s worth noting that pyrimidine derivatives have been synthesized and evaluated for various biological activities .


Physical And Chemical Properties Analysis

3-(Pyrimidin-2-ylamino)benzoic acid has a predicted melting point of 159.18°C, a predicted boiling point of 458.5°C at 760 mmHg, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.69 .

Safety And Hazards

The safety information for 3-(Pyrimidin-2-ylamino)benzoic acid suggests that it should be stored at room temperature . It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

3-(pyrimidin-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-10(16)8-3-1-4-9(7-8)14-11-12-5-2-6-13-11/h1-7H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCQTGJTDPBYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-2-ylamino)benzoic acid

CAS RN

198195-06-1
Record name 3-[(pyrimidin-2-yl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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